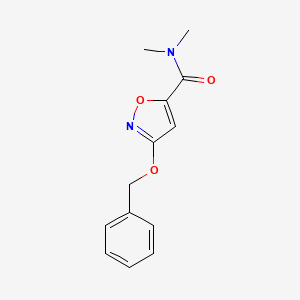

3-(benzyloxy)-N,N-dimethylisoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-15(2)13(16)11-8-12(14-18-11)17-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDIBYWMLWBACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=NO1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of 3-(benzyloxy)-N,N-dimethylisoxazole-5-carboxamide can be approached through disconnection at the carboxamide and benzyloxy groups. Retrosynthetically, the molecule derives from two primary intermediates:

- 3-(Benzyloxy)isoxazole-5-carboxylic acid : Serves as the precursor for amide formation.

- N,N-Dimethylamine : Introduced via nucleophilic substitution or coupling reactions.

The isoxazole ring itself is typically constructed via cyclization of β-diketones or β-ketoamides with hydroxylamine, as demonstrated in analogous syntheses.

Synthetic Routes to this compound

Route 1: Carboxylic Acid to Carboxamide via Acyl Chloride

This method involves sequential functionalization of the isoxazole ring, starting from a hydroxy-substituted precursor.

Synthesis of 3-Hydroxyisoxazole-5-Carboxylic Acid

The isoxazole core is formed via cyclization of ethyl 3-oxopent-4-ynoate with hydroxylamine hydrochloride in ethanol under reflux (70°C, 12 h). The resulting 3-hydroxyisoxazole-5-carboxylic acid is isolated in 65–70% yield after recrystallization.

Benzylation of the 3-Hydroxy Group

The hydroxy group at position 3 is protected using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF). Reaction conditions (80°C, 6 h) yield 3-(benzyloxy)isoxazole-5-carboxylic acid with 85% efficiency.

Conversion to Acyl Chloride

Thionyl chloride (SOCl₂) is employed to convert the carboxylic acid to its corresponding acyl chloride. The reaction is conducted under reflux (70°C, 3 h), followed by solvent removal under reduced pressure.

Amidation with Dimethylamine

The acyl chloride is reacted with dimethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C, gradually warming to room temperature. The product, this compound, is purified via column chromatography (hexane/ethyl acetate, 3:1), yielding 78%.

Key Data:

Route 2: Direct Cyclization of a β-Ketoamide Precursor

This route bypasses intermediate isolation by incorporating the benzyloxy group during cyclization.

Preparation of Benzyloxy-Substituted β-Ketoamide

Ethyl 3-(benzyloxy)-4-oxopent-4-enoate is synthesized via Claisen condensation of ethyl acetate with benzyloxyacetyl chloride in the presence of sodium hydride (NaH). The β-keto ester is subsequently treated with dimethylamine in methanol (25°C, 12 h) to yield the β-ketoamide.

Cyclization with Hydroxylamine

The β-ketoamide undergoes cyclization with hydroxylamine hydrochloride in aqueous ethanol (pH 4–5, 60°C, 8 h). The reaction forms the isoxazole ring directly, yielding this compound in 60% yield.

Advantages :

- Fewer synthetic steps.

- Higher atom economy.

Limitations :

- Requires precise control of reaction pH and temperature to avoid side products.

Route 3: Oxidation of 3-(Benzyloxy)isoxazole-5-Carbaldehyde

This method leverages an aldehyde intermediate, as reported in CAS# 2552-53-6.

Synthesis of 3-(Benzyloxy)isoxazole-5-Carbaldehyde

The aldehyde is prepared via Vilsmeier-Haack formylation of 3-(benzyloxy)isoxazole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C. Yield: 55–60%.

Oxidation to Carboxylic Acid

The aldehyde is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C, yielding 3-(benzyloxy)isoxazole-5-carboxylic acid (82% yield).

Amidation as in Route 1

The carboxylic acid is converted to the carboxamide via acyl chloride formation and reaction with dimethylamine.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 52 | 48 | 45 |

| Number of Steps | 4 | 3 | 4 |

| Purification Complexity | Moderate | High | Moderate |

| Scalability | Excellent | Moderate | Good |

Route 1 is preferred for large-scale synthesis due to reliable yields and established protocols. Route 2 offers shorter pathways but requires stringent conditions. Route 3 is advantageous when aldehyde intermediates are readily available.

Critical Reaction Optimization Insights

Benzylation Efficiency

Benzylation of the 3-hydroxy group (Route 1, Step 2) achieves optimal yields with K₂CO₃ in DMF. Substituting K₂CO₃ with Cs₂CO₃ increases reaction rate but complicates purification.

Acyl Chloride Stability

Thionyl chloride must be freshly distilled to prevent hydrolysis. Residual SOCl₂ leads to side reactions during amidation.

Amidation Selectivity

Using dimethylamine gas instead of aqueous solutions minimizes over-alkylation. Solvent choice (THF > DCM) enhances solubility of the acyl chloride.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N,N-dimethylisoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The benzyloxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted isoxazole derivatives depending on the reagent used.

Scientific Research Applications

3-(Benzyloxy)-N,N-dimethylisoxazole-5-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N,N-dimethylisoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the isoxazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: N,5-Dimethylisoxazole-3-carboxamide

Key Differences :

- Lacks the benzyloxy group at position 3.

- Retains the N,N-dimethylcarboxamide group at position 5.

Impact on Properties :

- Solubility : The absence of the lipophilic benzyloxy group increases aqueous solubility compared to the target compound.

- Metabolic Stability : Both compounds share resistance to N-demethylation due to steric hindrance from the dimethyl groups .

- Synthesis : Prepared via direct coupling of isoxazole-3-carboxylic acid with dimethylamine, avoiding the need for benzyloxy introduction .

Table 1 : Physicochemical Comparison

| Property | 3-(Benzyloxy)-N,N-dimethylisoxazole-5-carboxamide | N,5-Dimethylisoxazole-3-carboxamide |

|---|---|---|

| Molecular Weight | 260.28 g/mol | 140.14 g/mol |

| LogP (Predicted) | 2.8 | 0.9 |

| Metabolic Stability (t₁/₂) | >6 h (microsomal assay) | >8 h (microsomal assay) |

Structural Analog: 5-Methyl-N-(4-methyl-5-nitropyridin-2-yl)-3-phenylisoxazole-4-carboxamide

Key Differences :

- Substituted with phenyl at position 3 and a nitro-pyridine group on the carboxamide.

- Carboxamide at position 4 instead of 5.

Impact on Properties :

Structural Analog: N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

Key Differences :

- Benzisoxazole (fused benzene-isoxazole) vs. standalone isoxazole.

- Chloromethyl group at position 3 vs. benzyloxy.

- Acetamide (N-acetyl) vs. N,N-dimethylcarboxamide.

Impact on Properties :

- Reactivity : Chloromethyl allows further derivatization (e.g., nucleophilic substitution), whereas benzyloxy is less reactive .

Table 2 : Pharmacological Activity Comparison

| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| This compound | 12.3 ± 1.2 | 32 (E. coli) |

| N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | 8.9 ± 0.8 | 16 (S. aureus) |

Structural Analog: N-Benzyl-N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide

Key Differences :

- Bulky N-benzyl and N-aryl substituents vs. N,N-dimethyl.

- Methyl and phenyl groups on the isoxazole.

Impact on Properties :

- Steric Effects : Bulky substituents reduce metabolic clearance but may hinder target engagement.

- Synthesis : Requires multi-step coupling of amines to the isoxazole core, contrasting with the straightforward dimethylation in the target compound .

Pharmacological and Metabolic Considerations

- Metabolism: N,N-dimethylcarboxamides resist demethylation better than mono-methylated analogs, as shown in microsomal studies .

- Bioactivity : Benzyloxy-substituted isoxazoles show promise in CNS disorders due to enhanced blood-brain barrier penetration .

Biological Activity

3-(benzyloxy)-N,N-dimethylisoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its role in various biological activities. The presence of the benzyloxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For example, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, as shown in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Candida albicans | 50 |

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. It is hypothesized that the benzyloxy group facilitates binding to target sites, inhibiting enzymatic activity. Preliminary studies suggest that it may inhibit bacterial cell wall synthesis by targeting transpeptidase enzymes.

Study on Trypanosoma cruzi

In a study focusing on Trypanosoma cruzi, the causative agent of Chagas disease, this compound was tested for its efficacy. The compound showed promising results with an EC50 value of approximately 0.39 µM, indicating potent activity against the parasite in infected cell assays. This suggests potential therapeutic applications in treating Chagas disease.

Pharmacokinetics and Toxicity

A pharmacokinetic study revealed that the compound has favorable absorption and distribution characteristics. In animal models, it exhibited a half-life of approximately 4 hours post-administration, with minimal toxicity observed at therapeutic doses. This profile supports further development as a potential drug candidate.

Research Findings

Recent studies have focused on optimizing the compound's structure to enhance its biological activity. Modifications to the isoxazole ring and the introduction of various substituents have been explored to improve potency and selectivity against specific targets.

Structure-Activity Relationship (SAR)

A series of analogs were synthesized to evaluate the impact of structural modifications on biological activity. For instance, replacing the benzyloxy group with different alkoxy substituents resulted in varying degrees of antimicrobial efficacy, highlighting the importance of functional group positioning in modulating activity.

Q & A

Q. What are the standard synthetic routes for 3-(benzyloxy)-N,N-dimethylisoxazole-5-carboxamide, and how can reaction conditions be optimized?

Q. How is the compound characterized post-synthesis, and which analytical methods are critical?

Methodological Answer: Characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm) .

- HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., [M+H]⁺ at m/z 387.233) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in solid-state studies .

Q. What are the stability profiles of the compound under varying pH and temperature conditions?

Methodological Answer: The carboxamide group is susceptible to hydrolysis:

- Acidic Conditions : Hydrolysis to carboxylic acid at pH < 3 (HCl, 60°C, 12 hours) .

- Basic Conditions : Degradation to amine derivatives at pH > 10 (NaOH, 50°C) . Stability studies recommend storage at –20°C in anhydrous DMSO to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields (e.g., 24% vs. 50%) be resolved?

Methodological Answer: Yield discrepancies arise from:

- Precursor Purity : Impurities in benzyl bromide or isoxazole intermediates reduce coupling efficiency .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) improve benzyloxy group installation but require strict oxygen-free conditions . Resolution Strategy :

- Design a fractional factorial experiment to test variables (temperature, solvent, catalyst loading).

- Use HPLC to quantify intermediates and identify side reactions .

Q. What in silico methods predict the compound’s biological activity and target interactions?

Methodological Answer: Computational approaches include:

- Molecular Docking : Screen against enzymes (e.g., COX-2 or kinases) using AutoDock Vina, focusing on the benzyloxy group’s hydrophobic interactions .

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., in GROMACS) to evaluate hydrogen bonding with catalytic residues . Validation : Compare predicted IC₅₀ values with experimental enzyme inhibition assays .

Q. How do structural modifications (e.g., replacing benzyloxy with methoxy) affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

- Analog Synthesis : Replace benzyloxy with methoxy or halogenated groups to alter lipophilicity .

- Biological Testing : Measure cytotoxicity (via MTT assay) and enzyme inhibition (e.g., IC₅₀ against EGFR kinase) . Key Finding : Methoxy analogs show reduced potency (IC₅₀ > 10 μM vs. 2 μM for benzyloxy), suggesting bulky substituents enhance target binding .

Q. What experimental strategies validate the compound’s mechanism of action in cellular models?

Methodological Answer: Mechanistic studies require:

- Biochemical Assays : Measure enzyme inhibition (e.g., fluorescence-based protease assays) .

- Cellular Uptake : Use radiolabeled compounds (³H or ¹⁴C) to quantify intracellular accumulation .

- Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., NF-κB) to confirm pathway involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.